2-(4-Amino-3-methoxyoxan-4-yl)acetic acid
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Overview
Description
2-(4-Amino-3-methoxyoxan-4-yl)acetic acid is an organic compound that belongs to the class of oxan-4-yl derivatives This compound is characterized by the presence of an amino group, a methoxy group, and an acetic acid moiety attached to an oxane ring
Preparation Methods
The synthesis of 2-(4-Amino-3-methoxyoxan-4-yl)acetic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-amino-3-methoxyoxane with chloroacetic acid under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 4-amino-3-methoxyoxane and chloroacetic acid.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Procedure: The 4-amino-3-methoxyoxane is dissolved in a suitable solvent, and chloroacetic acid is added dropwise. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Isolation: The product is isolated by filtration or extraction, followed by purification using recrystallization or chromatography techniques.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated processes to ensure high yield and purity.
Chemical Reactions Analysis
2-(4-Amino-3-methoxyoxan-4-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxan-4-yl derivatives with higher oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The amino group in the compound can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides to form substituted derivatives.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents such as ethanol or dichloromethane, and controlled temperatures to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(4-Amino-3-methoxyoxan-4-yl)acetic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(4-Amino-3-methoxyoxan-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The amino and methoxy groups play a crucial role in its binding to target proteins or enzymes, leading to modulation of their activity. The compound may also interact with cellular receptors, influencing signal transduction pathways and cellular responses. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
2-(4-Amino-3-methoxyoxan-4-yl)acetic acid can be compared with other similar compounds, such as:
4-Amino-3-methoxyoxane: Lacks the acetic acid moiety, resulting in different chemical and biological properties.
2-(4-Amino-3-hydroxyoxan-4-yl)acetic acid:
2-(4-Amino-3-methoxyoxan-4-yl)propanoic acid: Has a propanoic acid moiety instead of an acetic acid moiety, affecting its chemical behavior and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications in scientific research.
Properties
Molecular Formula |
C8H15NO4 |
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Molecular Weight |
189.21 g/mol |
IUPAC Name |
2-(4-amino-3-methoxyoxan-4-yl)acetic acid |
InChI |
InChI=1S/C8H15NO4/c1-12-6-5-13-3-2-8(6,9)4-7(10)11/h6H,2-5,9H2,1H3,(H,10,11) |
InChI Key |
ABBKNFQPMXRCBT-UHFFFAOYSA-N |
Canonical SMILES |
COC1COCCC1(CC(=O)O)N |
Origin of Product |
United States |
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